molecular formula C17H13ClO3S B3207784 4-(Benzyloxy)naphthalene-1-sulfonyl chloride CAS No. 1048919-47-6

4-(Benzyloxy)naphthalene-1-sulfonyl chloride

Cat. No.: B3207784
CAS No.: 1048919-47-6
M. Wt: 332.8 g/mol
InChI Key: QJRYVVVKYPNHOV-UHFFFAOYSA-N
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Description

Significance of Naphthalene (B1677914) Derivatives in Contemporary Organic Synthesis

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a foundational scaffold in modern organic and medicinal chemistry. nih.gov Its fused ring system provides a rigid and versatile platform that can be functionalized to create a vast array of compounds with diverse applications. rsc.org Naphthalene derivatives are integral to the development of pharmaceuticals, agrochemicals, and advanced materials such as dyes and fluorescent probes. rsc.organshulchemicals.com The unique photophysical and chemical properties of the naphthalene core, including high quantum yield and photostability, make its derivatives excellent candidates for constructing organic electronic materials and sensitive fluorescent probes for detecting ions and biomolecules. bldpharm.com

In the realm of medicinal chemistry, the naphthalene moiety is present in numerous bioactive natural products, including podophyllotoxins, and is a key structural component of many FDA-approved drugs such as propranolol, naproxen, and bedaquiline. nih.gov The cytotoxic nature of some naphthalene metabolites has been harnessed to develop therapeutics for a wide range of conditions, including cancer, microbial infections, inflammation, and viral diseases. nih.gov The ability to strategically modify the naphthalene core allows chemists to fine-tune the biological activity and pharmacokinetic properties of molecules, making it a privileged structure in drug discovery. nih.gov

Fundamental Role of Sulfonyl Chlorides as Versatile Reactive Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organic compounds that serve as crucial intermediates in chemical synthesis. acs.orgnih.gov Their utility stems from the electrophilic nature of the sulfur atom, making the sulfonyl group susceptible to nucleophilic attack. This reactivity allows sulfonyl chlorides to readily react with a wide range of nucleophiles, most notably amines and alcohols. The reaction with primary or secondary amines yields sulfonamides, while the reaction with alcohols produces sulfonate esters. dntb.gov.ua

These functional groups, particularly the sulfonamide linkage, are prevalent in a multitude of biologically active compounds, including a wide array of pharmaceuticals. acs.orgnih.gov The sulfonamide group is a key feature in various therapeutic agents, including anticancer, antibacterial, and anti-inflammatory drugs. nih.govnih.gov Sulfonyl chlorides are not limited to forming sulfonamides and sulfonate esters; they can also participate in Friedel-Crafts reactions with arenes to form sulfones and can be used as sources for sulfonyl radicals in other advanced synthetic transformations. nih.govdntb.gov.ua The versatility and reliable reactivity of sulfonyl chlorides make them indispensable tools for introducing the sulfonyl moiety into complex molecules, enabling the synthesis of compounds with significant therapeutic potential. google.com

Structural Context of 4-(Benzyloxy)naphthalene-1-sulfonyl Chloride within Advanced Naphthalene Sulfonyl Chemistry Research

This compound is a specialized chemical reagent situated at the intersection of naphthalene chemistry and sulfonyl chloride reactivity. Its structure is composed of three key components: the naphthalene scaffold, a highly reactive sulfonyl chloride group at the 1-position, and a benzyloxy substituent at the 4-position. This specific arrangement of functional groups makes it a valuable intermediate in the synthesis of complex, polysubstituted naphthalene derivatives.

The naphthalene-1-sulfonyl chloride moiety serves as the primary reactive site of the molecule. This functional group is a well-established precursor for the synthesis of naphthalenesulfonamides, a class of compounds that has garnered significant interest in medicinal chemistry for its potential as anticancer and anti-inflammatory agents. nih.govgoogle.com Research has shown that derivatives of naphthalenesulfonamide can act as potent inhibitors of biological targets like tubulin polymerization, highlighting the therapeutic importance of this molecular framework. nih.gov

The benzyloxy group (-OCH₂C₆H₅) at the 4-position plays a crucial role. Benzyl (B1604629) groups are widely used in organic synthesis as protecting groups for hydroxyl functionalities (phenols and alcohols) due to their stability under a wide range of acidic and basic conditions. nih.gov In this context, the benzyloxy group effectively protects a 4-hydroxynaphthalene system, allowing chemists to perform reactions selectively at the sulfonyl chloride group without interference from the hydroxyl moiety. Furthermore, aromatic ethers derived from naphthols are themselves utilized in the development of pharmaceuticals and agrochemicals. nih.gov The presence of the bulky benzyloxy group can also influence the molecule's solubility and its steric and electronic properties, which can be leveraged to control the regioselectivity of subsequent reactions or to modulate the biological activity of the final sulfonamide product.

Therefore, this compound is not merely a simple building block but a strategically designed intermediate for advanced organic synthesis, enabling the creation of sophisticated naphthalenesulfonamide derivatives with potential applications in drug discovery and materials science.

Interactive Data Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 1048919-47-6
Molecular Formula C₁₇H₁₃ClO₃S
Molecular Weight 332.80 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxynaphthalene-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClO3S/c18-22(19,20)17-11-10-16(14-8-4-5-9-15(14)17)21-12-13-6-2-1-3-7-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJRYVVVKYPNHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C3=CC=CC=C32)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669508
Record name 4-(Benzyloxy)naphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048919-47-6
Record name 4-(Benzyloxy)naphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Benzyloxy Naphthalene 1 Sulfonyl Chloride

Precursor Synthesis and Strategic Functionalization of Naphthalene (B1677914) Scaffolds

The foundational step in the synthesis of the target molecule is the preparation of the 4-(benzyloxy)naphthalene precursor. This involves the deliberate modification of a naphthalene core to introduce the benzyloxy group at the 4-position, setting the stage for the subsequent sulfonation.

Synthesis of 4-(Benzyloxy)naphthalene Precursors

The most common and efficient method for the synthesis of 4-(benzyloxy)naphthalene is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This classical organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this specific case, 4-naphthol is treated with a base to form the corresponding naphthoxide ion, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl (B1604629) chloride.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the S\textsubscript{N}2 reaction mechanism. wikipedia.org The choice of base is crucial, with common options including sodium hydroxide (B78521) (NaOH), potassium carbonate (K\textsubscript{2}CO\textsubscript{3}), and sodium hydride (NaH). The use of a relatively weak base like potassium carbonate is often preferred to minimize side reactions.

A representative procedure involves dissolving 4-naphthol in a suitable solvent, followed by the addition of the base. Benzyl chloride is then added to the reaction mixture, which is typically heated to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated through an aqueous workup to remove the inorganic salts and any unreacted starting materials, followed by purification techniques such as recrystallization or column chromatography. The Williamson ether synthesis is a versatile and high-yielding method for the preparation of a wide range of ethers, including the 4-(benzyloxy)naphthalene precursor. researchgate.netfrancis-press.com

Directed Introduction of the Sulfonyl Chloride Moiety

With the 4-(benzyloxy)naphthalene precursor in hand, the next critical step is the introduction of the sulfonyl chloride group (-SO\textsubscript{2}Cl) at the 1-position of the naphthalene ring. The directing effect of the existing benzyloxy group plays a significant role in the regioselectivity of this electrophilic aromatic substitution reaction. The oxygen atom of the benzyloxy group is an activating ortho-, para-director. In the case of 4-substituted naphthalene, the incoming electrophile is preferentially directed to the 1- or 8-position (alpha-position), which is electronically favored over the beta-positions.

Classical and Established Approaches to Sulfonyl Chloride Formation

The formation of the sulfonyl chloride can be achieved through several well-established methods, primarily involving chlorosulfonation of the aromatic ring or the oxidation of a corresponding thiol precursor.

Regioselective Chlorosulfonation of Naphthalene Derivatives

Direct chlorosulfonation of 4-(benzyloxy)naphthalene is a primary method for the synthesis of the target compound. This reaction is typically carried out using chlorosulfonic acid (ClSO\textsubscript{3}H) as the sulfonating agent. The reaction conditions, particularly the temperature, are critical for achieving the desired regioselectivity. Sulfonation of naphthalene derivatives is known to be kinetically controlled at lower temperatures, favoring substitution at the alpha-position (C1 or C8), while at higher temperatures, the thermodynamically more stable beta-isomer (C2 or C6) is favored. wikipedia.org

Therefore, to achieve regioselective synthesis of 4-(benzyloxy)naphthalene-1-sulfonyl chloride, the reaction is generally performed at a low temperature, often below room temperature. The 4-(benzyloxy)naphthalene is dissolved in an inert solvent, such as a chlorinated hydrocarbon, and chlorosulfonic acid is added dropwise while maintaining the low temperature. The reaction is typically rapid, and upon completion, the reaction mixture is carefully quenched by pouring it onto ice. The crude product can then be isolated by filtration and purified. A patent for a similar process involving the sulfonation of naphthalene in a nitrohydrocarbon solvent at temperatures below 40°C highlights the high yield of the 1-sulfonic acid isomer. google.com

ReactantReagentSolventTemperatureProduct
4-(Benzyloxy)naphthaleneChlorosulfonic AcidChlorinated HydrocarbonLow TemperatureThis compound

Oxidative Halogenation of Thiol and Disulfide Precursors

An alternative route to this compound involves the synthesis of the corresponding thiol (mercaptan) or disulfide, followed by oxidative halogenation. This multi-step approach can offer advantages in terms of regioselectivity and milder reaction conditions in the final step.

The synthesis of the precursor, 4-(benzyloxy)naphthalene-1-thiol, can be accomplished through several methods. One common approach is the reduction of a sulfonic acid or sulfonyl chloride. For instance, naphthalene-1-sulfonic acid can be reduced to 1-naphthalenethiol (B1663976) using triphenylphosphine. wikipedia.org Alternatively, naphthols can be converted to thiols. orgsyn.orggoogle.com

Once the 4-(benzyloxy)naphthalene-1-thiol is obtained, it can be converted to the sulfonyl chloride through oxidative chlorination. A variety of reagents can be employed for this transformation, including chlorine gas in the presence of water or other oxidizing agents in combination with a chloride source.

PrecursorReagentProduct
4-(Benzyloxy)naphthalene-1-thiolOxidizing Agent + Chloride SourceThis compound
4-(Benzyloxy)naphthalene-1,1'-disulfideOxidizing Agent + Chloride SourceThis compound

Emerging and Sustainable Synthetic Pathways for Sulfonyl Chlorides

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly methods for chemical synthesis. This trend extends to the preparation of sulfonyl chlorides, with researchers exploring greener alternatives to traditional reagents and reaction conditions.

While specific examples for the synthesis of this compound using these emerging methods are not yet widely reported, general sustainable approaches for sulfonyl chloride formation are being investigated. These include the use of milder and less hazardous oxidizing agents for the conversion of thiols to sulfonyl chlorides. Additionally, the development of catalytic methods that reduce waste and improve atom economy is an active area of research. As the principles of green chemistry become more integrated into synthetic organic chemistry, it is anticipated that novel and more sustainable routes to compounds like this compound will be developed.

Catalytic Methods for Efficient Sulfonyl Chloride Generation

Direct chlorosulfonation of aromatic compounds often leads to the formation of undesired sulfone byproducts. Catalysts can be employed to suppress this side reaction. For instance, sulfamic acid has been identified as an effective catalyst in the sulfochlorination of various aromatic compounds. google.comgoogle.com When an aromatic compound is reacted with chlorosulfonic acid and thionyl chloride, the addition of a catalytic amount of sulfamic acid can lead to higher yields and purity of the desired sulfonyl chloride. google.com This approach would be applicable to the direct chlorosulfonation of 1-(benzyloxy)naphthalene.

Another catalytic route involves the conversion of sulfonic acids to sulfonyl chlorides. While reagents like thionyl chloride or phosphorus oxychloride can achieve this transformation, the reactions can be slow and require harsh conditions. researchgate.net The use of catalysts such as N,N-dimethylformamide (DMF) is known but presents toxicological concerns. google.com

More advanced catalytic systems utilize transition metals. A notable example is the palladium-catalyzed synthesis of arylsulfonyl chlorides from arylboronic acids. nih.gov This method offers mild reaction conditions and significant functional group tolerance. nih.gov For the synthesis of this compound, this would involve the initial preparation of 4-(benzyloxy)naphthalene-1-boronic acid, which would then be subjected to palladium-catalyzed chlorosulfonation. nih.gov Metal-free catalytic systems have also been developed, such as the aerobic oxidation of thiols in the presence of ammonium (B1175870) nitrate (B79036), which serves as a source for catalytically active nitrogen oxides (NO/NO₂). researchgate.netrsc.org

Catalytic SystemPrecursorReagentsCatalystKey Advantages
Direct Chlorosulfonation 1-(Benzyloxy)naphthaleneChlorosulfonic Acid, Thionyl ChlorideSulfamic AcidSuppresses sulfone byproduct formation, improves yield. google.comgoogle.com
Palladium-Catalyzed Cross-Coupling 4-(Benzyloxy)naphthalene-1-boronic acidSulfur Dioxide source, Chloride sourcePalladium complex (e.g., Pd(OAc)₂)Mild conditions, high functional group tolerance. nih.gov
Metal-Free Aerobic Oxidation 4-(Benzyloxy)naphthalene-1-thiolHCl, OxygenAmmonium NitrateEnvironmentally benign, avoids toxic metals. rsc.org

Green Chemistry Principles Applied to Sulfonyl Chloride Synthesis

The principles of green chemistry are increasingly influential in the design of synthetic routes for sulfonyl chlorides, aiming to reduce environmental impact and improve safety. These principles focus on minimizing waste, using less hazardous materials, improving energy efficiency, and utilizing renewable feedstocks.

A primary tenet of green chemistry is the use of safer reagents to replace hazardous ones. Traditional sulfonyl chloride synthesis often employs reagents like chlorine gas, thionyl chloride, and chlorosulfonic acid, which are toxic, corrosive, and difficult to handle. rsc.orgorganic-chemistry.orgthieme-connect.de A prominent green alternative is the use of N-chlorosuccinimide (NCS) as an oxidizing and chlorinating agent. organic-chemistry.orgthieme-connect.deorganic-chemistry.org The synthesis of sulfonyl chlorides via NCS-mediated oxidative chlorination of starting materials like S-alkylisothiourea salts proceeds under mild conditions. organic-chemistry.orggoogle.com A significant advantage of this method is that the byproduct, succinimide, is water-soluble and can be recovered and reconverted to NCS, making the process more sustainable. organic-chemistry.orgresearchgate.net

The choice of solvent is another critical aspect of green chemistry. Efforts have been made to replace hazardous organic solvents with more environmentally benign alternatives. An exemplary green approach is the oxyhalogenation of thiols and disulfides using Oxone and potassium chloride (KCl) in water. rsc.org This method is rapid, efficient, and avoids the use of volatile organic solvents entirely. rsc.org Furthermore, solvent-free, solid-state grinding methods have been developed for converting sulfonic acids to sulfonyl chlorides using reagents like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which minimizes solvent waste. researchgate.net

Energy efficiency is achieved by developing reactions that proceed under mild conditions, such as at room temperature, thus avoiding the energy costs associated with heating. The metal-free synthesis of sulfonyl chlorides from thiols using ammonium nitrate and oxygen as a terminal oxidant is an example of a process that can be run under ambient conditions. rsc.org One-pot procedures, which combine multiple synthetic steps without isolating intermediates, also align with green chemistry principles by reducing solvent use and waste generation. For example, thiols can be converted to sulfonyl chlorides in situ, which then react with an amine in the same vessel to produce the final sulfonamide product. rsc.org

Green Chemistry PrincipleTraditional MethodGreen AlternativeReagents/ConditionsAdvantages
Less Hazardous Reagents Use of chlorine gas or excess chlorosulfonic acid. rsc.orgOxidative chlorination with NCS. organic-chemistry.orgorganic-chemistry.orgN-Chlorosuccinimide (NCS), dilute HCl, MeCN. organic-chemistry.orgresearchgate.netAvoids highly toxic/corrosive reagents; byproduct is recyclable. organic-chemistry.orgresearchgate.net
Safer Solvents Use of chlorinated organic solvents (e.g., CH₂Cl₂).Reaction in water. rsc.orgOxone, KCl, H₂O.Eliminates the need for volatile organic solvents. rsc.org
Energy Efficiency Reactions requiring high temperatures.Metal-free aerobic oxidation. rsc.orgThiols, Ammonium Nitrate, O₂, HCl (aq).Proceeds under mild, ambient conditions. rsc.org
Waste Prevention Multi-step synthesis with isolation of intermediates.One-pot synthesis. rsc.orgIn-situ generation of sulfonyl chloride followed by reaction.Reduces solvent usage, purification steps, and overall waste. rsc.org

Reactivity and Transformational Chemistry of 4 Benzyloxy Naphthalene 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for attack by various nucleophiles, leading to substitution of the chloride ion. wikipedia.org These reactions are fundamental to the utility of arylsulfonyl chlorides in organic synthesis. The mechanism for these transformations is generally considered to be a bimolecular nucleophilic substitution (SN2-like) process at the sulfur center. rsc.org

One of the most common transformations of sulfonyl chlorides is their reaction with primary or secondary amines to yield sulfonamides. wikipedia.orgorganic-chemistry.org This reaction proceeds readily, typically in the presence of a base (such as pyridine (B92270) or triethylamine) to neutralize the hydrochloric acid byproduct. The reaction is robust and applicable to a wide variety of amines. For instance, reacting 4-(benzyloxy)naphthalene-1-sulfonyl chloride with different amines would produce a library of corresponding N-substituted sulfonamides. This type of reaction is crucial in medicinal chemistry, as the sulfonamide functional group is a key component in many therapeutic agents. nih.gov

The general reaction is as follows: 4-(Benzyloxy)naphthalene-1-SO₂Cl + R¹R²NH → 4-(Benzyloxy)naphthalene-1-SO₂NR¹R² + HCl

Reactant Amine Base Solvent Product
AnilinePyridineDichloromethaneN-phenyl-4-(benzyloxy)naphthalene-1-sulfonamide
BenzylamineTriethylamineTetrahydrofuranN-benzyl-4-(benzyloxy)naphthalene-1-sulfonamide
DiethylamineTriethylamineDichloromethaneN,N-diethyl-4-(benzyloxy)naphthalene-1-sulfonamide
1,4-DiaminobenzenePyridineDichloromethane4-amino-N-(4-(benzyloxy)naphthalen-1-ylsulfonyl)benzenesulfonamide

This table presents illustrative examples based on the general reactivity of sulfonyl chlorides.

In a similar fashion to sulfonamide formation, this compound can react with alcohols or phenols to form sulfonate esters. wikipedia.org This esterification is also typically carried out in the presence of a non-nucleophilic base like pyridine, which serves to catalyze the reaction and scavenge the generated HCl. google.com Sulfonate esters are valuable intermediates in organic synthesis, primarily because the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions.

The general reaction is as follows: 4-(Benzyloxy)naphthalene-1-SO₂Cl + R-OH → 4-(Benzyloxy)naphthalene-1-SO₂OR + HCl

Reactant Alcohol/Phenol (B47542) Base Solvent Product
MethanolPyridineDichloromethaneMethyl 4-(benzyloxy)naphthalene-1-sulfonate
EthanolPyridineDichloromethaneEthyl 4-(benzyloxy)naphthalene-1-sulfonate
PhenolTriethylamineAcetonitrilePhenyl 4-(benzyloxy)naphthalene-1-sulfonate
IsopropanolPyridineDichloromethaneIsopropyl 4-(benzyloxy)naphthalene-1-sulfonate

This table presents illustrative examples based on the general reactivity of sulfonyl chlorides.

Sulfonyl chlorides can be hydrolyzed to the corresponding sulfonic acids. This transformation can occur in the presence of water, although the reaction is often slow under neutral conditions at room temperature. orgsyn.org The rate of hydrolysis can be significantly increased by heating or by performing the reaction under alkaline conditions (e.g., in the presence of sodium hydroxide). rsc.org Alkaline hydrolysis directly yields the sulfonate salt, which can then be acidified to produce the free sulfonic acid. The mechanism of both neutral and alkaline hydrolysis is consistent with an SN2 pathway at the sulfur atom. rsc.orgresearchgate.net

Neutral Hydrolysis: 4-(Benzyloxy)naphthalene-1-SO₂Cl + H₂O → 4-(Benzyloxy)naphthalene-1-SO₃H + HCl

Alkaline Hydrolysis: 4-(Benzyloxy)naphthalene-1-SO₂Cl + 2 NaOH → 4-(Benzyloxy)naphthalene-1-SO₃Na + NaCl + H₂O

Reactions Involving the Naphthalene (B1677914) Core

The aromatic naphthalene ring of this compound is susceptible to electrophilic attack. Naphthalene is inherently more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) because the energy barrier to form the intermediate carbocation (a benzenonium ion equivalent) is lower. youtube.com The regiochemical outcome of such substitutions on this molecule is dictated by the combined electronic and steric effects of the two existing substituents: the benzyloxy group at C4 and the sulfonyl chloride group at C1.

The directing effects of the substituents are crucial in predicting the position of attack by an incoming electrophile.

4-Benzyloxy group (-OCH₂Ph): This is an alkoxy-type group, which is strongly activating and ortho-, para-directing due to its ability to donate electron density to the ring via resonance. It directs incoming electrophiles to the C3 (ortho), C5 (ortho, in the adjacent ring), and C8 (para, in the adjacent ring) positions.

1-Sulfonyl chloride group (-SO₂Cl): This is a strongly deactivating and meta-directing group due to the powerful electron-withdrawing nature of the sulfonyl moiety. It directs incoming electrophiles to the C3 and C6 positions.

In cases of competing directing effects, the strongly activating benzyloxy group will overwhelmingly control the regioselectivity of the reaction. Therefore, electrophilic attack is expected to occur at the positions activated by the benzyloxy group. Steric hindrance from the peri-position (C5 vs C8) and the adjacent sulfonyl chloride group (C3 vs C5) will also influence the final product distribution. The most likely positions for substitution would be C5 and C8, with C2 also being a possibility, though less favored due to steric hindrance from the C1-sulfonyl chloride group.

Reaction Reagents Electrophile (E⁺) Predicted Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺4-(Benzyloxy)-5-nitro-naphthalene-1-sulfonyl chloride
BrominationBr₂, FeBr₃Br⁺5-Bromo-4-(benzyloxy)naphthalene-1-sulfonyl chloride
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺5-Acetyl-4-(benzyloxy)naphthalene-1-sulfonyl chloride
SulfonationSO₃, H₂SO₄SO₃4-(Benzyloxy)-1-(chlorosulfonyl)naphthalene-5-sulfonic acid

This table presents predicted outcomes based on established principles of electrophilic aromatic substitution on substituted naphthalenes. stackexchange.commsu.edu

Beyond classical electrophilic aromatic substitution, modern synthetic methods allow for functionalization at specific positions through directed reactions. One such strategy is directed ortho-metalation (DoM). In this approach, a substituent directs a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate a specific adjacent C-H bond.

The benzyloxy group on the this compound core could potentially act as a directed metalation group (DMG). The oxygen atom can coordinate to the lithium cation, directing deprotonation to one of the ortho positions, C3 or C5. Given the high acidity of protons adjacent to the electron-withdrawing sulfonyl chloride group, the proton at C2 might also be susceptible to deprotonation. The resulting organolithium intermediate can then be trapped with a variety of electrophiles (e.g., CO₂, I₂, aldehydes), allowing for the introduction of a new functional group at a specific position that might not be accessible through standard EAS reactions. The precise site of metalation would depend on a careful choice of reaction conditions, including the base, solvent, and temperature.

Controlled Transformations of the Benzyloxy Protecting Group

The benzyloxy group serves as a robust protecting group for the hydroxyl function on the naphthalene core. Its selective removal is a critical step in synthetic pathways where the naphthol moiety needs to be revealed for subsequent reactions.

Selective Cleavage Methodologies of Benzyl (B1604629) Ethers

Catalytic Hydrogenolysis: This is a common and mild method for debenzylation. The reaction involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This process is highly efficient but is incompatible with other reducible functional groups such as alkenes, alkynes, or azides that might be present in a more complex substrate. organic-chemistry.orgresearchgate.net

Lewis Acids: Stronger Lewis acids can be employed for cleavage. For instance, boron trichloride–dimethyl sulfide (B99878) complex (BCl₃·SMe₂) is effective for debenzylation under mild conditions and tolerates a range of other functional groups like silyl (B83357) ethers and esters. organic-chemistry.org Another approach involves a combination of BCl₃ and a cation scavenger like pentamethylbenzene (B147382) for the chemoselective debenzylation of aryl benzyl ethers. organic-chemistry.org

Oxidative Cleavage: For benzyl ethers bearing electron-donating groups, such as a p-methoxybenzyl (PMB) ether, oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a viable option. organic-chemistry.orgnih.gov While the simple benzyl group is less susceptible, recent methods have employed photoirradiation in the presence of DDQ to facilitate the cleavage of simple benzyl ethers. organic-chemistry.org

Below is a table summarizing common debenzylation methods potentially applicable to this compound.

Reagent/ConditionFunctional Group ToleranceNotes
H₂, Pd/CLow (sensitive to reducible groups)Standard, mild, and high-yielding method.
BCl₃·SMe₂High (tolerates esters, silyl ethers)A valuable alternative for complex molecules. organic-chemistry.org
DDQModerate (depends on substrate)Primarily for activated benzyl ethers (e.g., PMB). nih.gov
Li, NaphthaleneHighDeprotection occurs under very mild conditions at low temperatures. organic-chemistry.org

Orthogonal Deprotection Strategies in Complex Synthesis

In the synthesis of complex molecules, orthogonal protection strategies are crucial. bham.ac.uk This allows for the selective removal of one protecting group in the presence of others, enabling sequential modifications at different sites of the molecule. researchgate.netbham.ac.uk

If this compound were a fragment of a larger molecule containing other protected functional groups (e.g., silyl ethers, carbamates), the choice of deprotection method for the benzyl group would be critical. For example, a tert-butyldimethylsilyl (TBDMS) ether is stable to the catalytic hydrogenolysis conditions used to cleave a benzyl ether. Conversely, the TBDMS group can be selectively removed with fluoride (B91410) ions (e.g., TBAF) without affecting the benzyl ether.

This orthogonality allows for a planned sequence of reactions. One could first react the sulfonyl chloride moiety, then selectively deprotect the benzyl ether via hydrogenolysis to reveal the naphthol for a subsequent transformation, all while a silyl-protected alcohol elsewhere in the molecule remains untouched.

Advanced Organic Transformations Utilizing the Sulfonyl Chloride Functional Group

The sulfonyl chloride group is a versatile functional handle, acting as a precursor to sulfonamides, sulfonate esters, and sulfones. wikipedia.org It is highly electrophilic and participates in a variety of advanced organic transformations. magtech.com.cn

Annulation Reactions and Cycloadditions

Sulfonyl chlorides can participate in cycloaddition reactions. A notable example is the sulfa-Staudinger cycloaddition with imines to generate β-sultams. researchgate.net In the context of this compound, reaction with an appropriate imine could lead to the formation of a sultam fused to the naphthalene ring system, a potentially valuable heterocyclic scaffold.

Another class of reactions involves [2+2] annulations with unsaturated compounds, where the sulfonyl chloride can act as a source of sulfene (B1252967) (RCH=SO₂) in the presence of a base. wikipedia.orgmagtech.com.cn These highly reactive intermediates can then undergo cycloaddition with electron-rich alkenes or enamines.

Radical Reaction Pathways

The sulfonyl chloride group can serve as a precursor to sulfonyl radicals (RSO₂•) under specific conditions, often initiated by light. acs.orgrsc.org These radicals are valuable intermediates in carbon-sulfur and carbon-carbon bond-forming reactions. researchgate.net

Visible-light photocatalysis can induce the homolytic cleavage of the S-Cl bond in this compound to generate a 4-(benzyloxy)naphthalene-1-sulfonyl radical. acs.org This radical species can then engage in various transformations:

Addition to Alkenes and Alkynes: The sulfonyl radical can add across carbon-carbon multiple bonds to form new C-S bonds, leading to the synthesis of vinyl or alkyl sulfones. acs.orgacs.org

Radical Addition-Elimination: Reaction with allyl bromides under visible light can proceed via a radical addition–elimination mechanism to yield allylic sulfones. acs.org

These radical pathways offer mild, redox-neutral conditions for constructing complex sulfone-containing molecules. rsc.org

Ionic Reaction Mechanisms

The predominant reactivity of sulfonyl chlorides is governed by ionic pathways due to the electrophilic nature of the sulfur atom. wikipedia.org

Nucleophilic Substitution: this compound readily reacts with a wide range of nucleophiles. wikipedia.org

With amines , it forms sulfonamides, a key functional group in many pharmaceuticals (Hinsberg reaction).

With alcohols in the presence of a base, it yields sulfonate esters.

Hydrolysis with water produces the corresponding sulfonic acid. wikipedia.org

Friedel-Crafts Sulfonylation: In the presence of a Lewis acid catalyst, the sulfonyl chloride can react with aromatic compounds to form diaryl sulfones. wikipedia.org For example, reaction with benzene would yield 4-(benzyloxy)-1-(phenylsulfonyl)naphthalene.

Reaction with Imines: In the absence of a base suitable for sulfene formation, sulfonyl chlorides can react with cyclic imines to form N-sulfonyl iminium ions. These electrophilic intermediates can be trapped by nucleophiles, leading to diverse products. researchgate.netresearchgate.net

The table below summarizes key transformations of the sulfonyl chloride group.

Reaction TypeReagentsProduct Class
Sulfonamide FormationPrimary/Secondary Amine, BaseSulfonamide
Sulfonate Ester FormationAlcohol, BaseSulfonate Ester
Friedel-Crafts SulfonylationArene, Lewis AcidDiaryl Sulfone
Radical AdditionAlkene/Alkyne, LightAlkyl/Vinyl Sulfone
Sulfa-Staudinger CycloadditionImine, Baseβ-Sultam

Cross-Coupling Strategies for C-S Bond Formation Utilizing this compound Remain Undocumented

A thorough review of scientific literature and chemical databases reveals a significant gap in the documented reactivity of this compound concerning its participation in cross-coupling strategies for the formation of carbon-sulfur (C-S) bonds. While the broader class of aryl sulfonyl chlorides is known to undergo such reactions to form thioethers and other organosulfur compounds, specific examples, detailed research findings, or established protocols involving this compound are not available in the reviewed sources.

The formation of C-S bonds is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and materials. Methodologies for these transformations often involve transition-metal catalyzed cross-coupling reactions, such as those employing palladium, nickel, or copper catalysts. These reactions typically couple an aryl electrophile, such as a sulfonyl chloride, with a sulfur nucleophile, like a thiol.

General strategies for the conversion of aryl sulfonyl chlorides to thioethers include:

Palladium-catalyzed desulfinative coupling: In these reactions, the sulfonyl chloride is reduced in situ to a sulfinate or a related species, which then couples with an aryl halide or another electrophile.

Copper-catalyzed couplings: Copper catalysts are also employed in the coupling of sulfonyl chlorides with various sulfur nucleophiles.

Reductive coupling reactions: Some methods involve the reduction of the sulfonyl chloride to a thiol equivalent, which is then coupled with a suitable electrophile.

Despite the existence of these general methodologies for other sulfonyl chlorides, their specific application to this compound, including optimized reaction conditions, catalyst systems, and substrate scope, has not been reported. Consequently, no data is available to populate tables detailing research findings such as reaction conditions, yields, or the types of thioethers that could be synthesized from this specific precursor.

The absence of such information in the current body of scientific literature prevents a detailed discussion on the reactivity and transformational chemistry of this compound in the context of C-S bond forming cross-coupling reactions. Further research would be necessary to explore and document the potential of this compound in this area of synthetic chemistry.

Mechanistic Investigations of Reactions Involving 4 Benzyloxy Naphthalene 1 Sulfonyl Chloride

Elucidation of Reaction Pathways for Sulfonyl Chloride Transformations

The transformation of 4-(benzyloxy)naphthalene-1-sulfonyl chloride primarily involves nucleophilic substitution at the sulfur atom, where the chloride ion is displaced. The mechanistic course of these reactions, particularly for arenesulfonyl chlorides, can be complex, with evidence pointing towards a continuum of mechanisms rather than a single pathway.

The formation of sulfonamides through the reaction of sulfonyl chlorides with amines is a cornerstone of medicinal and organic chemistry. For arenesulfonyl chlorides like this compound, the reaction with primary or secondary amines is generally understood to proceed via a bimolecular nucleophilic substitution (SN2)-like mechanism.

In this pathway, the amine's lone pair of electrons acts as the nucleophile, attacking the electrophilic sulfur atom. This attack occurs concurrently with the breaking of the sulfur-chlorine bond, passing through a single transition state. Kinetic studies on related naphthalenesulfonyl chlorides support a bimolecular mechanism, often assisted by general-base catalysis. koreascience.kr

The mechanism can be influenced by solvent polarity and the specific structure of the reactants. For instance, kinetic investigations of 4-(acetylamino)-1-naphthalenesulfonyl chloride solvolysis in various solvents were analyzed using the extended Grunwald-Winstein equation. koreascience.kr The resulting l/m value of 2.1 (where 'l' represents the sensitivity to solvent nucleophilicity and 'm' represents the sensitivity to solvent ionizing power) strongly indicates an SN2 mechanism where bond formation and breaking are concerted. koreascience.kr Furthermore, a kinetic solvent isotope effect (KSIE) of 1.75 is consistent with a bimolecular pathway. koreascience.kr While a dissociative SN1 mechanism involving a sulfonylium cation intermediate has been proposed in some cases, it is generally less favored for arenesulfonyl chlorides under typical synthetic conditions. koreascience.kr

The reaction of this compound with alcohols or phenols yields sulfonate esters, another important class of organic compounds. Similar to S-N bond formation, this transformation is also typically described by an SN2-type mechanism. The oxygen atom of the alcohol or phenol (B47542) acts as the nucleophile, attacking the sulfur center and displacing the chloride leaving group.

Studies on the solvolysis of various arenesulfonyl chlorides in alcohol-water mixtures have been instrumental in elucidating these pathways. beilstein-journals.orgnih.gov The reaction rates are sensitive to the nucleophilicity of the solvent, consistent with a bimolecular process. nih.gov Small Hammett ρ values observed in these studies suggest a transition state with a balanced degree of bond formation and bond breaking. beilstein-journals.org The introduction of electron-withdrawing or electron-donating substituents on the aromatic ring has a relatively small effect on the reaction rate, which further supports a concerted SN2 mechanism rather than a mechanism with significant charge buildup, such as SN1. nih.gov

ReactantProduct TypeGeneral MechanismKey Evidence
Amines (R₂NH)SulfonamideSN2-likeKinetic data (l/m > 1), KSIE values
Alcohols (ROH)Sulfonate EsterSN2-likeSensitivity to solvent nucleophilicity, small Hammett ρ values

Role of Catalysis in Reactivity and Selectivity Modulation

Catalysis plays a pivotal role in expanding the synthetic utility of sulfonyl chlorides, enabling reactions that are otherwise difficult and allowing for control over selectivity.

While sulfonyl chlorides are traditionally used to form S-N and S-O bonds, transition metal catalysis has unlocked pathways for C-S bond formation. rsc.org These reactions often proceed via mechanisms distinct from classical nucleophilic substitution and can involve radical intermediates or oxidative addition/reductive elimination cycles. A common strategy involves the desulfinative coupling, where the sulfonyl chloride serves as a source of an aryl radical or a sulfonyl radical, which then participates in carbon-sulfur bond formation.

Palladium, nickel, and copper are among the metals that have been successfully employed to catalyze the cross-coupling of sulfonyl chlorides with various partners to form thioethers and other sulfur-containing compounds. researchgate.netnih.govnih.gov The catalytic cycle typically involves the activation of the sulfonyl chloride by the metal center, which can lead to the cleavage of the C-S or S-Cl bond. researchgate.net For instance, palladium-catalyzed systems can facilitate the coupling of thiols with aryl halides, and analogous principles can be extended to reactions involving sulfonyl chlorides as electrophiles. nih.govnih.gov These methods represent a significant advancement, as they provide access to aryl sulfides under conditions that can be milder than traditional methods. rsc.org

Organocatalysis has emerged as a powerful tool for achieving enantioselectivity in organic synthesis. While specific examples involving this compound are not extensively documented, the principles of organocatalysis are applicable to transformations of sulfonyl chlorides and their derivatives. Chiral organocatalysts, such as amines or phosphines, can activate substrates and control the stereochemical outcome of a reaction.

For example, organocatalytic approaches have been developed for the asymmetric synthesis of chiral sulfones and other sulfur-containing molecules. rsc.orgsemanticscholar.orgresearchgate.net These reactions may proceed through the formation of chiral intermediates or transition states stabilized by non-covalent interactions with the catalyst. rsc.org In one strategy, a synergistic approach combining organocatalysis with the unique reactivity of a sulfone derivative generated a chiral sulfinic species as a key intermediate, enabling the synthesis of a wide range of chiral sulfinates with high enantioselectivity. nih.gov Such methodologies highlight the potential for organocatalysis to control the stereochemistry of reactions involving the sulfonyl group.

Catalysis TypeBond FormedGeneral Mechanistic FeaturePotential Application
Transition MetalC-SDesulfinative coupling, radical pathwaysSynthesis of thioethers
OrganocatalysisVarious (Stereocenter)Formation of chiral intermediates/transition statesEnantioselective synthesis of chiral sulfur compounds

Characterization of Reactive Intermediates and Transient Species

The direct observation of reactive intermediates in sulfonyl chloride reactions is challenging due to their short lifetimes. wikipedia.orglibretexts.orgaccessscience.com However, their existence is often inferred through a combination of kinetic studies, trapping experiments, and computational analysis. libretexts.org

In reactions of sulfonyl chlorides, potential intermediates include pentacoordinate sulfur species (in the context of an associative SN2 mechanism) or, more rarely, sulfonylium cations (in a dissociative SN1 pathway). wiley.com For example, a study on the reaction of 5-dimethylaminonaphthalene-1-sulfonyl chloride (a related compound) with dimethylsulfoxide proposed a sulfoxonium intermediate to explain the formation of the observed products. dtic.mil

In base-promoted elimination reactions, sulfonyl chlorides can form highly reactive sulfene (B1252967) intermediates (R₂C=SO₂). While not directly observed, their presence can be confirmed by trapping them with nucleophiles. In the broader context of organosulfur chemistry, other transient species like thionium (B1214772) ions are key intermediates in transformations such as the Pummerer rearrangement, which involves sulfoxides. nih.gov The characterization of these transient species is essential for a complete mechanistic understanding and for the rational design of new synthetic transformations. libretexts.org

Spectroscopic Probes for Reaction Monitoring

Spectroscopic methods are indispensable tools for real-time monitoring of chemical reactions, providing insights into the kinetics and mechanism of the transformation of this compound.

Detailed kinetic analysis of the reactions of sulfonyl chlorides, such as solvolysis, can be effectively followed using spectroscopic techniques. For instance, the progress of the reaction can be monitored by observing the disappearance of the starting material or the appearance of the product. In many cases, the sulfonyl chloride and its corresponding sulfonated product exhibit distinct spectroscopic signatures.

While specific studies on this compound are not extensively documented, the principles of reaction monitoring can be inferred from studies on analogous aromatic sulfonyl chlorides. koreascience.krrsc.orgnih.gov The rate of reaction is typically determined by following the change in concentration of a reactant or product over time.

Table 1: Hypothetical Kinetic Data for the Solvolysis of a Naphthalenesulfonyl Chloride Derivative in Aqueous Dioxane

Time (minutes)Concentration of Sulfonyl Chloride (M)
00.100
100.085
200.072
300.061
400.052
500.044
600.037

This table presents hypothetical data for illustrative purposes, based on typical first-order kinetics observed for the solvolysis of arenesulfonyl chlorides.

Spectroscopic techniques that are commonly employed include:

UV-Vis Spectroscopy: Changes in the electronic environment of the naphthalene (B1677914) ring system during the substitution reaction can lead to shifts in the ultraviolet-visible absorption spectrum. This allows for the continuous monitoring of the concentration of the sulfonyl chloride or the resulting product.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is a powerful tool for tracking the progress of a reaction. nih.gov The chemical shifts of protons on the naphthalene ring and the benzyloxy group would be expected to change as the sulfonyl chloride is converted to its derivative, allowing for the quantification of both species over time.

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy can be used to monitor the disappearance of the characteristic S-Cl stretching vibration and the appearance of new bands corresponding to the S-O or S-N bond in the product.

The choice of spectroscopic probe depends on the specific reaction being studied, the solvent system, and the concentration of the reactants.

Isolation and Derivatization of Intermediates

The direct isolation of reaction intermediates in nucleophilic substitution reactions of sulfonyl chlorides is often challenging due to their transient nature. However, in some cases, intermediates can be trapped or stabilized, providing valuable mechanistic information. The reactions of sulfonyl chlorides are generally considered to proceed through either a stepwise (SN1-like) or a concerted (SN2-like) mechanism. koreascience.krnih.gov

In a stepwise mechanism involving this compound, a sulfonylium cation intermediate could be formed. While highly reactive, such an intermediate could potentially be trapped by a highly reactive nucleophile present in the reaction mixture.

Derivatization of the final products is a more common strategy to confirm their structure and, by extension, infer the reaction mechanism. For example, if the reaction of this compound with an amine is being investigated, the resulting sulfonamide can be isolated and characterized. orgsyn.org

Table 2: Characterization Data for a Hypothetical Sulfonamide Derivative

PropertyValue
Molecular FormulaC23H21NO3S
Molecular Weight391.48 g/mol
Melting Point155-157 °C
1H NMR (CDCl3, δ)8.1-7.2 (m, 16H, Ar-H), 5.1 (s, 2H, OCH2), 4.8 (br s, 1H, NH)
FT-IR (cm-1)3250 (N-H), 1340 (SO2 asym), 1160 (SO2 sym)

This table presents hypothetical characterization data for an illustrative sulfonamide product derived from this compound and aniline.

The isolation and characterization of such derivatives provide conclusive evidence of the reaction's outcome. Further mechanistic insights can be gained by studying the stereochemistry of the reaction if a chiral nucleophile is used. While less common for sulfonyl chlorides, such studies can help distinguish between different mechanistic pathways. The synthesis of various sulfonamides and other derivatives from sulfonyl chlorides is a well-established area of organic synthesis. researchgate.netresearchgate.net

Computational and Theoretical Studies on 4 Benzyloxy Naphthalene 1 Sulfonyl Chloride and Its Derivatives

Electronic Structure Analysis and Molecular Orbitals

The electronic structure of a molecule is fundamental to its chemical and physical properties. Through quantum chemical calculations, it is possible to map the distribution of electrons and determine the energies of molecular orbitals, which in turn dictate the molecule's reactivity and spectroscopic characteristics.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. irjweb.com

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more reactive and less stable. irjweb.com For derivatives of naphthalene (B1677914) sulfonamides, theoretical calculations have shown that the charge transfer within the molecule can be inferred from the HOMO and LUMO energies. nih.gov

The reactivity of sulfonyl chlorides, in general, is related to the energy of their LUMO. A lower LUMO energy corresponds to a higher reactivity for the electrophile in a chemical reaction. wuxiapptec.com In the context of 4-(benzyloxy)naphthalene-1-sulfonyl chloride, the electron-donating benzyloxy group and the electron-withdrawing sulfonyl chloride group attached to the naphthalene ring system would influence the energies of the HOMO and LUMO. Computational studies on similar aromatic sulfonyl compounds can provide a basis for predicting these effects.

Table 1: Theoretical Reactivity Descriptors Derived from HOMO-LUMO Energies

ParameterFormulaSignificance
Energy Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) 1 / (2η)Reciprocal of hardness, indicates higher reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom to attract electrons.
Electrophilicity Index (ω) μ2 / (2η) (where μ is the chemical potential)Quantifies the electrophilic power of a molecule.

This table presents global reactivity parameters that can be calculated from HOMO and LUMO energies to predict the chemical behavior of a molecule.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and for predicting the sites of electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.id These maps display the electrostatic potential on the electron density surface of a molecule, with different colors representing different potential values. researchgate.net

Typically, red or yellow regions indicate negative electrostatic potential, corresponding to areas with a high electron density, which are susceptible to electrophilic attack. researchgate.net Blue regions represent positive electrostatic potential, indicating areas with a low electron density or an excess of positive charge, which are prone to nucleophilic attack. researchgate.net

For a molecule like this compound, an MEP map would likely show a negative potential around the oxygen atoms of the sulfonyl group and the benzyloxy group, making these sites potential targets for electrophiles. Conversely, the sulfur atom of the sulfonyl chloride group would be expected to have a significant positive potential, marking it as a primary site for nucleophilic attack, which is consistent with the known reactivity of sulfonyl chlorides. sigmaaldrich.cn The aromatic rings would also exhibit regions of negative potential above and below the plane of the rings, which is characteristic of π-systems.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule plays a crucial role in its interactions with other molecules. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) of a molecule and to determine their relative energies. For flexible molecules like this compound, which has several rotatable bonds, this analysis is particularly important.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. By simulating the movements of the atoms, MD can explore the conformational landscape and identify the most populated conformations under specific conditions of temperature and solvent. These simulations can also reveal information about the flexibility of different parts of the molecule and the intramolecular interactions that stabilize certain conformations.

Reaction Mechanism Modeling and Transition State Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. rsc.orgnih.gov This provides a detailed understanding of the reaction pathways and the factors that control the reaction rate and selectivity.

Density Functional Theory (DFT) has become a standard method for computational studies in organic chemistry due to its balance of accuracy and computational cost. nih.gov DFT methods are widely used to optimize the geometries of reactants, products, and transition states, as well as to calculate their energies. nih.gov

For reactions involving sulfonyl chlorides, such as their reaction with amines to form sulfonamides, DFT calculations can be used to model the entire reaction pathway. butlerov.com This includes the formation of any intermediates and the identification of the transition state structure. By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, studies on the reaction of benzenesulfonyl chloride with ammonia (B1221849) have shown a concerted mechanism. butlerov.com

For the reactions of this compound, these calculations can be used to predict its reactivity with various nucleophiles. For example, the solvolysis of related sulfonyl chlorides has been studied computationally to support an SN2-like mechanism. researchgate.netkoreascience.kr By modeling the reaction pathway, it is possible to understand how the benzyloxy substituent influences the reactivity of the sulfonyl chloride group. These theoretical predictions can then be used to guide experimental work and to design new reactions. nih.gov

Applications in Complex Molecular Architecture and Advanced Organic Synthesis

Role as a Key Intermediate in Multi-Step Total Synthesis

The strategic placement of the benzyloxy and sulfonyl chloride groups on the naphthalene (B1677914) scaffold makes 4-(benzyloxy)naphthalene-1-sulfonyl chloride a potentially key intermediate in the total synthesis of complex natural products and designed molecules. The benzyloxy group can serve as a protecting group for the naphthol moiety, which is stable under a variety of reaction conditions but can be selectively removed, often through catalytic hydrogenation. nih.govresearchgate.net This allows for the late-stage functionalization of the naphthol oxygen. The sulfonyl chloride is a versatile handle for introducing a sulfonamide or sulfonate ester, which can direct further reactions or be a crucial part of the final molecular architecture.

In a hypothetical multi-step synthesis, this compound could be introduced to build a key fragment of a larger molecule. For instance, the sulfonyl chloride could be reacted with a chiral amine to introduce a stereocenter. Subsequent manipulation of other parts of the molecule could be followed by the deprotection of the benzyloxy group to reveal a free naphthol, which could then participate in a subsequent cyclization or coupling reaction to complete the synthesis of a complex polycyclic system.

Construction of Naphthalene-Fused Heterocycles and Polycyclic Systems

The naphthalene core of this compound provides a rigid platform for the construction of fused heterocyclic and polycyclic systems. The sulfonyl chloride group can be transformed into various functionalities that can participate in intramolecular cyclization reactions. For example, conversion of the sulfonyl chloride to a sulfonamide, followed by N-alkylation with a suitable electrophile bearing a terminal alkyne, could set the stage for an intramolecular cycloaddition or a transition-metal-catalyzed cyclization to form a naphthalene-fused sultam, a class of heterocycles with potential biological activity.

Furthermore, the naphthalene ring itself can undergo further functionalization, such as electrophilic aromatic substitution, to introduce additional groups that can participate in the construction of complex polycyclic aromatic hydrocarbons or graphene-like fragments. The benzyloxy group can influence the regioselectivity of such reactions due to its electron-donating nature.

Precursor for Advanced Sulfonamide and Sulfonate Derivatives

The primary reactivity of this compound lies in its sulfonyl chloride group, making it a direct precursor to a wide array of sulfonamide and sulfonate derivatives.

Chiral Sulfonamide Synthesis for Asymmetric Catalysis

Reacting this compound with chiral amines or amino alcohols can generate a library of chiral sulfonamides. These sulfonamides can be explored as ligands for transition metal catalysts in asymmetric synthesis. beilstein-journals.org The bulky and electronically distinct nature of the 4-(benzyloxy)naphthalene group can create a unique chiral environment around the metal center, potentially leading to high levels of enantioselectivity in reactions such as asymmetric hydrogenations, cyclopropanations, or Michael additions. The ability to tune the steric and electronic properties of the ligand by modifying the amine component allows for the optimization of the catalyst for a specific transformation.

Sulfonate-Based Leaving Groups in Stereoselective Transformations

Esterification of this compound with an alcohol produces a sulfonate ester. The corresponding sulfonate anion, 4-(benzyloxy)naphthalene-1-sulfonate, can function as a leaving group in nucleophilic substitution reactions. The steric bulk of the benzyloxynaphthyl group may influence the stereochemical outcome of such reactions, potentially favoring certain transition states and leading to stereoselective transformations. While not as commonly employed as triflates or tosylates, bespoke sulfonate leaving groups are a known strategy to fine-tune reactivity and selectivity in complex synthetic sequences.

Scaffold for Combinatorial Chemistry and Chemical Library Synthesis

The structure of this compound is well-suited for its use as a scaffold in combinatorial chemistry to generate libraries of related compounds for high-throughput screening. The sulfonyl chloride group can be readily reacted with a diverse set of amines, amino acids, or other nucleophiles in a parallel synthesis format to produce a large library of sulfonamides. nih.gov This approach allows for the rapid exploration of the chemical space around the 4-(benzyloxy)naphthalene-1-sulfonamide (B13869172) core. Such libraries can be screened for various biological activities, potentially leading to the discovery of new drug candidates or chemical probes. nih.gov

Library Generation Step Reactants Products
ScaffoldThis compound-
Parallel ReactionDiverse set of primary and secondary aminesLibrary of 4-(benzyloxy)naphthalene-1-sulfonamides
Optional DeprotectionHydrogenolysisLibrary of 4-hydroxynaphthalene-1-sulfonamides

Future Research Directions and Unexplored Reactivities

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of 4-(benzyloxy)naphthalene-1-sulfonyl chloride. Future research in this area could focus on several key aspects:

Transition-Metal Catalysis: While palladium-catalyzed cross-coupling reactions are well-established, there is considerable scope for exploring other transition metals like nickel, copper, and rhodium. These metals could offer complementary reactivity and selectivity profiles for C-S and C-C bond-forming reactions involving the sulfonyl chloride moiety. For instance, nickel catalysis might enable challenging cross-coupling reactions with a broader range of nucleophiles under milder conditions.

Organocatalysis: The use of small organic molecules as catalysts for reactions of this compound is a largely unexplored area. Chiral organocatalysts could be employed in asymmetric transformations, such as the enantioselective addition of nucleophiles to sulfenes generated in situ from the sulfonyl chloride.

Dual Catalysis: Combining two different catalytic cycles, such as transition-metal catalysis and photoredox catalysis, could enable previously inaccessible transformations. For example, a dual catalytic system could be designed to achieve a tandem C-H functionalization of the naphthalene (B1677914) ring followed by a cross-coupling reaction at the sulfonyl chloride group.

Catalytic SystemPotential Application for this compoundDesired Outcome
Nickel CatalysisCross-coupling with organoboron or organozinc reagentsFormation of C-S or C-C bonds under mild conditions
Chiral Phosphoric AcidsAsymmetric sulfonylation of alcohols or aminesEnantioselective synthesis of chiral sulfonates and sulfonamides
Iridium-based PhotocatalystsGeneration of sulfonyl radicals for addition to alkenesAtom-economical synthesis of complex sulfones

Asymmetric Synthesis Applications Leveraging Naphthalene Chirality

The naphthalene scaffold can exhibit axial chirality, a feature that can be exploited in asymmetric synthesis. acs.orgresearchgate.netnih.gov Future research could focus on developing synthetic routes that leverage or induce chirality in derivatives of this compound.

Atroposelective Synthesis: The synthesis of atropisomeric biaryls containing the naphthalenesulfonyl moiety is a promising area. mdpi.com Catalytic asymmetric cross-coupling reactions could be employed to construct sterically hindered biaryl systems where rotation around the C-C bond is restricted, leading to stable atropisomers.

Chiral Ligand Development: The naphthalenesulfonyl framework can be incorporated into the design of novel chiral ligands for asymmetric catalysis. The steric and electronic properties of the 4-(benzyloxy)naphthalene group could be fine-tuned to create ligands that induce high levels of enantioselectivity in a variety of metal-catalyzed reactions.

Diastereoselective Reactions: For substrates containing existing stereocenters, the naphthalenesulfonyl group can act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions.

Exploration of Photoredox and Electrochemistry in its Chemical Transformations

Photoredox catalysis and electrochemistry offer green and powerful alternatives to traditional synthetic methods. researchgate.netnih.gov These techniques can generate highly reactive intermediates from sulfonyl chlorides under mild conditions, opening up new reaction pathways. acs.orgorganic-chemistry.org

Sulfonyl Radical Generation: Visible-light photoredox catalysis can be used to generate sulfonyl radicals from this compound. researchgate.netacs.org These radicals can participate in a variety of transformations, including addition to alkenes and alkynes, and C-H sulfonylation of arenes and heteroarenes.

Electrochemical Synthesis: Electrochemical methods provide a reagent-free approach to redox reactions. nih.govresearchgate.net The electrochemical reduction of this compound could be explored as a method for generating sulfonyl anions or radicals, while anodic oxidation could be used to functionalize the naphthalene ring.

Photo-induced Deprotection and Functionalization: The benzyloxy group is susceptible to cleavage under photolytic conditions. This property could be exploited in tandem reactions where photoredox catalysis is used to both deprotect the naphthol and functionalize the sulfonyl chloride in a single step.

MethodIntermediate GeneratedPotential Transformation
Photoredox CatalysisSulfonyl RadicalAddition to unsaturated bonds
Electrosynthesis (Cathodic)Sulfonyl AnionNucleophilic displacement reactions
Electrosynthesis (Anodic)Aryl Cation RadicalC-H functionalization of the naphthalene ring

Design and Synthesis of Functionally Diverse Naphthalene Derivatives

The inherent reactivity of the sulfonyl chloride group makes this compound an excellent starting material for the synthesis of a wide range of functionally diverse naphthalene derivatives. chemistryviews.org

Synthesis of Novel Sulfonamides and Sulfonates: The reaction of this compound with a diverse library of amines and alcohols could lead to the synthesis of novel sulfonamides and sulfonates with potential applications in medicinal chemistry and materials science. sigmaaldrich.cn

Derivatization of the Naphthalene Core: Following transformation of the sulfonyl chloride group, the naphthalene ring can be further functionalized through electrophilic aromatic substitution, transition-metal-catalyzed C-H activation, or dearomatization reactions. rsc.org

Polymer Chemistry: Naphthalene-containing monomers can be prepared from this compound and subsequently polymerized to create materials with interesting photophysical or thermal properties.

Computational Design and Prediction of Novel Reactions and Selectivity Profiles

Computational chemistry and machine learning are becoming increasingly powerful tools in chemical research. These methods can be applied to predict the reactivity of this compound and to design novel reactions.

DFT Calculations: Density Functional Theory (DFT) can be used to model reaction mechanisms and to predict the activation barriers for different reaction pathways. This can help in understanding the factors that control reactivity and selectivity and in designing more efficient catalytic systems.

Machine Learning: Machine learning algorithms can be trained on existing reaction data to predict the outcome of new reactions. This could be used to screen for optimal reaction conditions or to identify novel transformations of this compound.

Virtual Screening: Computational methods can be used to virtually screen libraries of potential reactants or catalysts for a desired transformation, thereby accelerating the discovery of new reactions and synthetic methodologies.

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 4-(Benzyloxy)naphthalene-1-sulfonyl chloride, and what critical parameters influence yield and purity?

  • Method : Synthesis typically involves sulfonation of naphthalene derivatives, introduction of the benzyloxy group, and subsequent chlorination using agents like PCl₅ or SOCl₂. Critical parameters include reaction temperature (maintained below 40°C to avoid decomposition), stoichiometric control of chlorinating agents, and anhydrous conditions to prevent hydrolysis .
  • Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Impurities often arise from incomplete chlorination or residual solvents.

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Storage : Store under inert gas (argon/nitrogen) at –20°C in airtight, desiccated containers. Moisture exposure leads to hydrolysis into the sulfonic acid derivative, rendering the compound inactive .
  • Handling : Use glove boxes or Schlenk lines for moisture-sensitive steps. Pre-dry glassware at 120°C and cool under vacuum.

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Techniques :

  • NMR : ¹H NMR (δ ~7.5–8.5 ppm for naphthalene protons; δ ~5.1 ppm for benzyloxy CH₂), ¹³C NMR (δ ~115–135 ppm for aromatic carbons; δ ~70 ppm for benzyloxy CH₂). DEPT clarifies substitution patterns.
  • IR : Strong S=O stretches at ~1360 cm⁻¹ and 1170 cm⁻¹; C–O (benzyloxy) at ~1250 cm⁻¹.
  • MS : Molecular ion peak (M⁺) at m/z 328 (calculated for C₁₇H₁₃ClO₃S).
    • Validation : Compare with literature or databases (e.g., PubChem). HSQC or HMBC can resolve structural ambiguities .

Advanced Questions

Q. How can researchers optimize sulfonylation reactions using this compound when encountering low reactivity with nucleophilic substrates?

  • Strategies :

  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance electrophilicity.
  • Add a base (e.g., Et₃N, pyridine) to scavenge HCl, preventing acid-catalyzed side reactions.
  • Increase reaction temperature (40–60°C) if substrate stability permits.
    • Case Study : In a failed dansyl chloride reaction, adjusting the solvent to DMF and adding pyridine improved yields by 60% .

Q. What strategies are recommended for analyzing trace amounts of this compound in complex matrices such as biological samples?

  • Sample Prep : Solid-phase extraction (SPE) with Oasis HLB cartridges (pre-conditioned with methanol and water) effectively isolates the compound. Elute with methanol:acetonitrile (9:1) .
  • Analysis : LC-MS/MS using a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile). Monitor transitions m/z 328 → 215 (quantifier) and 328 → 183 (qualifier). Limit of detection (LOD): 0.1 ng/mL .

Q. How does the electronic environment of the naphthalene ring influence the reactivity of this compound in electrophilic substitution reactions?

  • Electronic Effects : The benzyloxy group is electron-donating (+M effect), activating the para position on the naphthalene ring. This directs electrophiles to the 4-position, competing with the sulfonyl chloride's electron-withdrawing effect (–I).
  • Reactivity Trends : Reactions with amines or alcohols proceed faster at the sulfonyl chloride site, while electrophilic attacks (e.g., nitration) occur at the activated para position .

Q. What are the common side reactions during the synthesis of derivatives using this compound, and how can they be mitigated?

  • Side Reactions :

  • Hydrolysis to 4-(Benzyloxy)naphthalene-1-sulfonic acid (moisture exposure).
  • Displacement of benzyloxy group under acidic conditions.
    • Mitigation :
  • Use molecular sieves or desiccants during reactions.
  • Avoid protic solvents (e.g., water, alcohols) until the final step.
  • Monitor pH to prevent acid-catalyzed cleavage .

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Feasible Synthetic Routes

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4-(Benzyloxy)naphthalene-1-sulfonyl chloride
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Reactant of Route 2
4-(Benzyloxy)naphthalene-1-sulfonyl chloride

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